N-(2-fluorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
Description
N-(2-fluorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a benzazepine-derived acetamide characterized by a 2-fluorophenyl substituent and a sulfanyl linkage. The benzazepine core, hydroxyl group, and sulfanyl moiety are critical for hydrogen bonding and thiol-mediated interactions, which may influence receptor binding or metabolic stability .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-13-6-2-4-8-15(13)20-17(22)11-24-16-10-9-12-5-1-3-7-14(12)21-18(16)23/h1-8,16H,9-11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWHJVSRABSEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a fluorophenyl group and a benzazepine moiety linked through a sulfanyl group. This unique arrangement may influence its biological interactions and pharmacological profiles.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a significant role in signal transduction and are implicated in numerous physiological processes. The modulation of GPCR pathways can lead to diverse biological effects, including anti-inflammatory and analgesic actions .
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in disease pathways, such as kinases or proteases, which could be relevant for targeting cancer or inflammatory diseases.
Pharmacological Effects
The biological activity of this compound has been explored in various studies:
- Antitumor Activity : Compounds with similar structures have demonstrated inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
- Neuroprotective Effects : Some benzazepine derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of related compounds, researchers found that certain benzazepine derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
Case Study 2: Anti-inflammatory Activity
A clinical trial involving patients with rheumatoid arthritis tested a related compound that demonstrated a reduction in inflammatory markers and improved patient-reported outcomes. This suggests potential for this compound in managing chronic inflammatory conditions.
Data Summary
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural differences and physicochemical properties of analogous compounds:
*Calculated based on structural analogs.
Key Observations:
- Substituent Position : 3-Chloro-4-fluorophenyl () demonstrates enhanced enzyme inhibition, likely due to synergistic electronic effects from para-fluorine and meta-chlorine .
- Benzyl vs. Phenyl Groups : Benzyl-substituted analogs () exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas phenyl derivatives may target peripheral systems .
Neuropharmacological Potential
- Target Compound: Hypothesized to modulate serotonin or norepinephrine pathways due to structural similarity to benzazepine derivatives (e.g., ’s indenyl analog with antidepressant activity) .
- N-(2-chlorophenyl)-... () : Interacts with neurotransmitter systems, though exact targets remain uncharacterized. Chlorine’s electron-withdrawing effect may reduce binding efficacy compared to fluorine .
- N-[2-(5-chloroindol-3-yl)ethyl]-... () : Combines benzazepine and indole moieties, showing affinity for serotonin receptors, suggesting the target compound’s fluorophenyl group may offer specificity over indole’s broad activity .
Enzyme Interactions
- Triazole/Triazin Derivatives () : Exhibit α-glucosidase and cholinesterase inhibition. The target compound’s benzazepine core may prioritize receptor over enzyme targeting .
- N-(3-chloro-4-fluorophenyl)-... (): High enzyme inhibition correlates with dual halogenation, a feature absent in the mono-fluorinated target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
